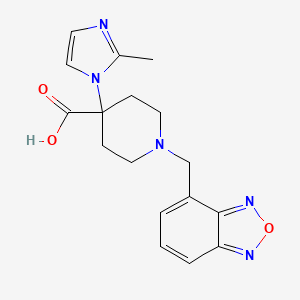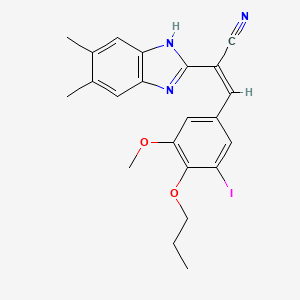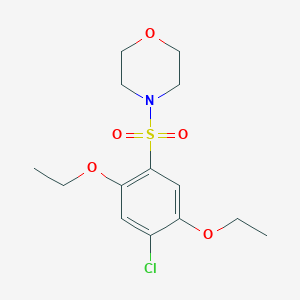![molecular formula C15H23ClN2O3 B5479417 2-[2-[(Cyclopentylamino)methyl]-6-methoxyphenoxy]acetamide;hydrochloride](/img/structure/B5479417.png)
2-[2-[(Cyclopentylamino)methyl]-6-methoxyphenoxy]acetamide;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-[(Cyclopentylamino)methyl]-6-methoxyphenoxy]acetamide;hydrochloride is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of a cyclopentylamino group, a methoxyphenoxy group, and an acetamide group, all of which contribute to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[(Cyclopentylamino)methyl]-6-methoxyphenoxy]acetamide;hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The process may include purification steps such as crystallization or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-[(Cyclopentylamino)methyl]-6-methoxyphenoxy]acetamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired product, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol or an amine.
Aplicaciones Científicas De Investigación
2-[2-[(Cyclopentylamino)methyl]-6-methoxyphenoxy]acetamide;hydrochloride has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions to study its reactivity and properties.
Biology: It may be used in biological studies to investigate its effects on cellular processes and pathways.
Medicine: This compound could have potential therapeutic applications, although further research is needed to confirm its efficacy and safety.
Industry: It may be used in the production of other chemicals or materials due to its unique properties.
Mecanismo De Acción
The mechanism of action of 2-[2-[(Cyclopentylamino)methyl]-6-methoxyphenoxy]acetamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 2-[2-[(Cyclopentylamino)methyl]-6-methoxyphenoxy]acetamide;hydrochloride include:
- 2-[2-[(Cyclopentylamino)methyl]-6-methoxyphenoxy]ethanol
- 2-[2-[(Cyclopentylamino)methyl]-6-methoxyphenoxy]propanoic acid
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Propiedades
IUPAC Name |
2-[2-[(cyclopentylamino)methyl]-6-methoxyphenoxy]acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3.ClH/c1-19-13-8-4-5-11(15(13)20-10-14(16)18)9-17-12-6-2-3-7-12;/h4-5,8,12,17H,2-3,6-7,9-10H2,1H3,(H2,16,18);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DREPPKINPYXTCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC(=O)N)CNC2CCCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(4E)-5-(3-chlorophenyl)-1-[2-(dimethylamino)ethyl]-4-[(2,5-dimethylphenyl)-hydroxymethylidene]pyrrolidine-2,3-dione](/img/structure/B5479341.png)
![2-[[(E)-2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoyl]amino]acetic acid](/img/structure/B5479346.png)
![5-[(3,4-Dimethylphenyl)sulfamoyl]-2-methoxybenzamide](/img/structure/B5479358.png)
![5-[(1-sec-butyl-1H-indol-3-yl)methylene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5479363.png)
![1-[2-[2-Chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B5479364.png)
![N-(5-{[(3-pyridinylmethyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B5479376.png)

![3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5479401.png)
![4-[(dimethylamino)methyl]-1-(1H-indol-1-ylacetyl)-4-azepanol](/img/structure/B5479407.png)
![2-{4-[(2-fluorobenzyl)oxy]phenyl}acetamide](/img/structure/B5479413.png)


![N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)-2-pyrazinecarboxamide](/img/structure/B5479431.png)
![6-[(4aS*,8aR*)-1-(3-methoxypropyl)-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]pyridine-2-carbonitrile](/img/structure/B5479436.png)
